2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid
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Overview
Description
2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid is a synthetic organic compound that features both an amino group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4H-imidazole and 3-aminopropanoic acid.
Formation of Intermediate: The first step involves the protection of the amino group in 3-aminopropanoic acid, followed by the coupling of the protected amino acid with 4H-imidazole under appropriate reaction conditions.
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imidazole groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The amino and imidazole groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid.
Carnosine: A dipeptide containing an imidazole ring, used in various biological studies.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N4O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-7H,1-3,10H2,(H,13,14)(H,15,16) |
InChI Key |
LPRWJQIYUVKYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC1CC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
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